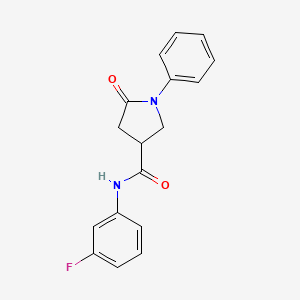
N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Research: The compound serves as a model molecule in various chemical reactions and mechanisms studies.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules, serving as an intermediate in industrial chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, influencing biological pathways and exerting its effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with similar compounds such as:
N-(3-fluorophenyl)thiourea: This compound shares the fluorophenyl group but differs in its functional groups, leading to different chemical and biological properties.
3-fluorofentanyl: Another compound with a fluorophenyl group, but with distinct pharmacological effects and applications.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a similar fluorophenyl group but differs in its overall structure and applications.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential and develop new applications for this intriguing compound.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h1-8,10,12H,9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFIJKRMBAIGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-5-[[4-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5149605.png)
![4-(4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZAMIDO)BENZOIC ACID](/img/structure/B5149610.png)
![1-[7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5149618.png)
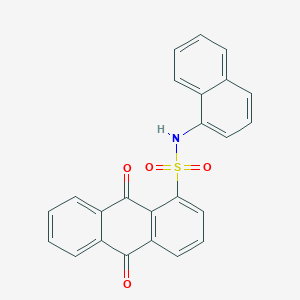
![N-[4-(4-methyl-1-piperazinyl)benzyl]-2-furamide](/img/structure/B5149624.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-2-propanamine](/img/structure/B5149630.png)
![2-(4-{6-fluoro-4-[(4-methylpiperazin-1-yl)carbonyl]quinolin-2-yl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5149646.png)
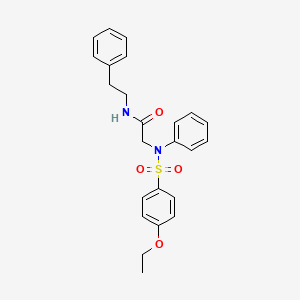
![ethyl 4-[(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B5149674.png)
![1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide](/img/structure/B5149679.png)
![N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide](/img/structure/B5149689.png)
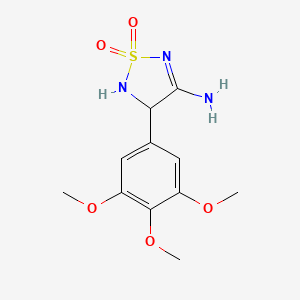
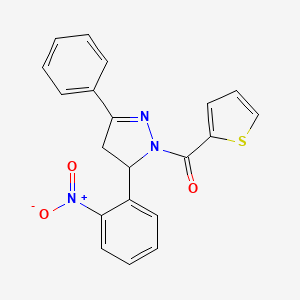
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)
